3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that features a pyrimidine core, a furan ring, and an azetidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a nucleophile.
Formation of the Azetidine Moiety: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Sulfonylation: The sulfonyl group can be introduced by reacting the azetidine derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the furan-2-ylmethylsulfonyl azetidine derivative with the pyrimidine core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its potential biological activities, the compound can be explored for the development of new therapeutic agents.
Industry
Chemical Intermediates: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonyl group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The pyrimidine core may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyrimidine core and exhibit various biological activities.
Furan-2-ylmethyl Derivatives: Compounds with a furan-2-ylmethyl group are known for their diverse chemical reactivity and biological activities.
Azetidine Derivatives: Azetidine-containing compounds are of interest due to their unique structural properties and potential biological activities.
Uniqueness
The uniqueness of 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one lies in its combination of a pyrimidine core, furan ring, and azetidine moiety, which together confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[2-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-11-12(2)17-10-19(16(11)21)8-15(20)18-6-14(7-18)25(22,23)9-13-4-3-5-24-13/h3-5,10,14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKICYXZWKUEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.